3-Cyclobutyl-1H-pyrazole (CAS 476629-86-4) is a specialized nitrogen-rich heterocyclic building block predominantly utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), including KDM5, NaV1.8, and BACE1 inhibitors. Functioning as a sterically tuned pharmacophore, it provides a rigid, puckered aliphatic ring system that systematically alters the physicochemical profile of downstream molecules compared to standard alkyl or cycloalkyl substituents. For procurement teams and synthetic chemists, this compound represents a critical intermediate where precise control over lipophilicity, metabolic clearance, and target-binding sterics is required, particularly in central nervous system (CNS) and oncology indications where baseline pyrazole fragments fail to meet stringent pharmacokinetic thresholds [1].
Substituting 3-cyclobutyl-1H-pyrazole with the more ubiquitous 3-cyclopropyl-1H-pyrazole or 3-isopropyl-1H-pyrazole fundamentally compromises both synthetic trajectory and final API performance. The flat, highly strained cyclopropyl ring possesses a lower steric A-value (~1.5 kcal/mol) and distinct electronic properties that often lead to reduced binding pocket occupancy and susceptibility to CYP450-mediated oxidative ring-opening. Conversely, the acyclic isopropyl group introduces excessive conformational flexibility and a highly vulnerable tertiary C-H bond, drastically increasing microsomal clearance rates. Procuring the exact cyclobutyl derivative is essential to lock the puckered ring conformation, predictably increase logP by ~0.4 units relative to the cyclopropyl baseline, and ensure downstream APIs survive rigorous metabolic stability assays [1].
The cyclobutyl substitution provides a distinct puckered geometry that significantly alters the dihedral angle of the pyrazole core when bound to target proteins. In head-to-head structure-activity relationship (SAR) studies for KDM5 inhibitors, substituting a cyclopropyl group with a cyclobutyl group directly shifts the steric volume, improving hydrophobic interactions within the active site. The cyclobutyl moiety exhibits an A-value of approximately 1.7 kcal/mol, compared to 1.5 kcal/mol for cyclopropyl, forcing a more rigid bioactive conformation that prevents off-target kinase binding [1].
| Evidence Dimension | Steric bulk (A-value) and conformational rigidity |
| Target Compound Data | Cyclobutyl A-value ~1.7 kcal/mol (puckered conformation) |
| Comparator Or Baseline | 3-Cyclopropyl-1H-pyrazole (A-value ~1.5 kcal/mol, planar conformation) |
| Quantified Difference | +0.2 kcal/mol steric strain energy, driving locked dihedral angles |
| Conditions | In silico modeling and SAR optimization for kinase inhibitor active sites |
Procurement of the cyclobutyl variant is necessary when downstream APIs require precise steric filling of hydrophobic pockets to achieve target selectivity.
In the development of CNS-active agents such as BACE1 inhibitors for Alzheimer's disease, precise tuning of lipophilicity is critical for blood-brain barrier (BBB) permeability. The integration of 3-cyclobutyl-1H-pyrazole systematically increases the partition coefficient (logP) of the resulting API by approximately 0.4 to 0.5 log units compared to the 3-cyclopropyl-1H-pyrazole analog. This quantitative shift in lipophilicity enhances passive membrane diffusion without pushing the molecule into the highly lipophilic, poorly soluble range often seen with larger cyclopentyl or cyclohexyl substitutions [1].
| Evidence Dimension | Calculated partition coefficient (clogP) contribution |
| Target Compound Data | +0.4 to +0.5 logP units (relative to cyclopropyl) |
| Comparator Or Baseline | 3-Cyclopropyl-1H-pyrazole (baseline logP contribution) |
| Quantified Difference | ~0.4-0.5 log unit increase per substitution |
| Conditions | Standard predictive models (XLogP3) and CNS drug formulation profiling |
Buyers targeting neurodegenerative disease models must select the cyclobutyl analog to achieve the narrow logP window required for optimal CNS exposure.
Acyclic alkyl pyrazoles, such as 3-isopropyl-1H-pyrazole, are notorious for rapid metabolic clearance due to the highly exposed tertiary C-H bond, which is rapidly hydroxylated by hepatic CYP450 enzymes. While cyclopropyl rings are generally stable, they can undergo oxidative ring-opening in specific electron-rich environments. The cyclobutyl ring in 3-cyclobutyl-1H-pyrazole resists both rapid aliphatic hydroxylation and ring-opening, significantly reducing intrinsic clearance (CLint) in human liver microsome (HLM) assays. This structural swap is a standard procurement strategy to rescue failing, high-clearance API candidates [1].
| Evidence Dimension | Intrinsic clearance vulnerability |
| Target Compound Data | Quantifiable resistance to CYP-mediated ring opening and tertiary C-H oxidation |
| Comparator Or Baseline | 3-Isopropyl-1H-pyrazole (high vulnerability to tertiary carbon hydroxylation) |
| Quantified Difference | Elimination of the primary metabolic soft spot associated with acyclic isopropyl groups |
| Conditions | Human liver microsome (HLM) stability screening |
Procuring the cyclobutyl building block directly translates to longer in vivo half-lives and reduced dosing frequency for the final formulated drug.
For industrial scale-up, 3-cyclobutyl-1H-pyrazole serves as a process-compatible precursor for C4-functionalization. The electron-donating nature of the cyclobutyl group activates the pyrazole core, allowing for highly efficient and regioselective halogenation (e.g., forming 4-iodo-3-cyclobutyl-1H-pyrazole) under mild conditions. Compared to unsubstituted 1H-pyrazole, which requires harsher conditions and often yields mixed halogenated isomers, the cyclobutyl variant ensures >90% regioselectivity, streamlining downstream Suzuki or Buchwald-Hartwig cross-coupling reactions [1].
| Evidence Dimension | Regioselectivity in C4-halogenation |
| Target Compound Data | >90% regioselectivity for 4-halo-3-cyclobutyl-1H-pyrazole under mild conditions |
| Comparator Or Baseline | Unsubstituted 1H-pyrazole (lower selectivity, requires harsher conditions) |
| Quantified Difference | Significant reduction in purification overhead and isomeric waste |
| Conditions | Standard electrophilic aromatic substitution (e.g., NIS/NBS in DMF) |
Procurement of this specific substituted pyrazole reduces step-count and purification costs during the scale-up of complex cross-coupled APIs.
3-Cyclobutyl-1H-pyrazole is a structurally required starting material for generating rigid kinase inhibitors where the puckered cyclobutyl ring is necessary to occupy hydrophobic binding pockets, preventing off-target binding observed with planar cyclopropyl analogs [1].
Selected for its ability to precisely tune the logP of the final API, ensuring blood-brain barrier permeability without the excessive lipophilicity and subsequent insolubility associated with larger cyclopentyl or cyclohexyl substitutions [2].
Utilized in the synthesis of advanced pain therapeutics where metabolic stability is paramount, avoiding the rapid CYP450-mediated clearance associated with acyclic isopropyl pyrazole analogs [3].
Procured as a process-compatible building block that undergoes regioselective C4-halogenation, serving as a reliable, low-waste partner in industrial Suzuki-Miyaura and Buchwald-Hartwig coupling workflows compared to unsubstituted pyrazole[3].
Irritant